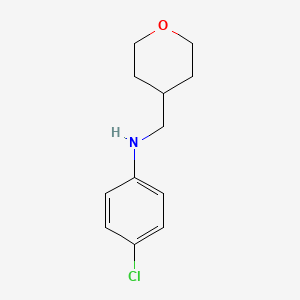

4-chloro-N-(oxan-4-ylmethyl)aniline

Description

4-Chloro-N-(oxan-4-ylmethyl)aniline is a substituted aniline derivative featuring a para-chlorophenyl group attached to an amine that is further substituted with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group. This compound is of interest in medicinal and materials chemistry due to the combined electronic effects of the chlorine substituent and the steric/electronic influence of the oxan-4-ylmethyl moiety.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

4-chloro-N-(oxan-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |

InChI Key |

PGSVLXKBHHGSPK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(oxan-4-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone imines.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Quinone imines

Reduction: Amine derivatives

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

4-chloro-N-(oxan-4-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxan-4-ylmethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Chloro-N-(pyridin-2-ylmethylidene)aniline (Schiff Base)

- Structure : A Schiff base formed by condensing 4-chloroaniline with 2-pyridinecarboxaldehyde ().

- Key Differences : The oxan-4-ylmethyl group in the target compound is replaced by a pyridylmethylene group.

- Properties : The cobalt complex of this Schiff base exhibits antimicrobial activity against E. coli, S. aureus, and C. albicans, with enhanced efficacy attributed to the chloro substituent (). The oxan-4-ylmethyl group may offer improved solubility in polar solvents compared to the planar pyridyl group.

4-Chloro-N-(2-furylmethyl)aniline

- Structure : Features a furylmethyl substituent instead of oxan-4-ylmethyl ().

- Applications: Used as a pharmaceutical intermediate for alkylation reactions.

4-Chloro-N-(ferrocenylidene)aniline

- Structure : Contains a ferrocenylidene (metallocene) group ().

- Electronic Effects: The electron-rich ferrocene moiety enhances redox activity, which is absent in the oxan-4-ylmethyl derivative. This compound is synthesized via condensation and serves as a precursor for quinoline derivatives ().

Substituent Position and Corrosion Inhibition

compares three isomers of chloro-substituted benzylideneanilines (2-, 3-, and 4-CNMBA) for corrosion inhibition on zinc. Key findings:

- 4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA) : Exhibits the highest inhibition efficiency due to optimal electron-withdrawing effects from the para-chloro group and resonance stabilization from the methoxy group ().

- Implications for Target Compound : The oxan-4-ylmethyl group, being an ether-containing substituent, may enhance adsorption on metal surfaces via lone-pair interactions, similar to methoxy groups.

Physicochemical and Crystallographic Properties

4-Chloro-N-(3,4-dimethoxyphenylmethylidene)aniline

- Crystal Structure : Two distinct conformers in the asymmetric unit, with dihedral angles of 19.68° and 45.54° between aromatic planes. Stabilized by C–H⋯O hydrogen bonds ().

4-Chloro-N-(2-pyridyl)aniline

Biological Activity

4-chloro-N-(oxan-4-ylmethyl)aniline is an organic compound notable for its unique structure, which includes a chloro-substituted aniline and an oxan-4-ylmethyl side chain. This configuration suggests potential biological activities that have been explored in various studies, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is characterized by the presence of a chlorine atom attached to the aromatic ring, along with an oxan-4-ylmethyl group linked to the nitrogen atom of the aniline. This unique configuration enhances its chemical properties, which may influence its biological activity.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Chlorine Substitution | Enhances binding affinity to biological targets |

| Oxane Moiety | Influences pharmacokinetic properties |

Research indicates that this compound acts as a nucleophile, participating in various biochemical pathways. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chlorine atom is particularly noted for enhancing binding capabilities, which can be crucial in therapeutic applications.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its activity.

Anticancer Potential

In anticancer research, this compound has shown promising results against several cancer cell lines. Its effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Antifungal | Fungal strains | Disruption of cell membranes |

| Anticancer | Human colon carcinoma (HCT116) | Induction of apoptosis (IC50 = 2.5 µM) |

Case Studies and Research Findings

- Antimicrobial Study : In a study assessing the antimicrobial efficacy, this compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that was effective at lower concentrations than traditional antibiotics, suggesting potential for development as a new antimicrobial agent .

- Anticancer Evaluation : A recent investigation into the anticancer properties revealed that the compound inhibited cell growth in HCT116 cell lines with an IC50 value of 2.5 µM. This finding positions it as a candidate for further development in cancer therapeutics .

- Mechanistic Insights : Further research into the molecular interactions has shown that the compound binds effectively to specific enzymes involved in cancer cell metabolism, suggesting a targeted approach in its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.